

Enantioselective Synthesis of (+)- and (-)-Angustifoline: Application Notes and Protocols

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Compound of Interest

Compound Name: Angustifoline

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Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the quinolizidine alkaloid, (+)- and (-)-**angustifoline**.

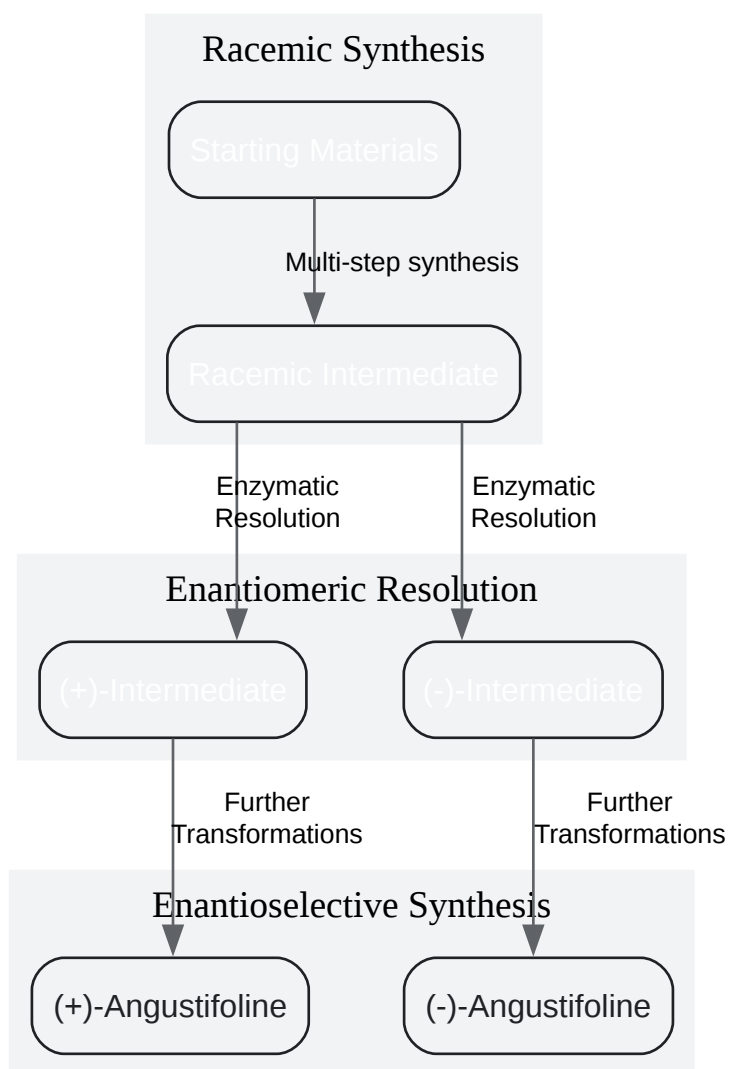
Angustifoline and its stereoisomers are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols outlined herein are based on established synthetic strategies, offering a comprehensive guide for the preparation of both enantiomers in high purity. Key aspects of the synthesis, including asymmetric induction and separation of enantiomers, are discussed. Quantitative data from representative synthetic procedures are summarized for clarity and reproducibility.

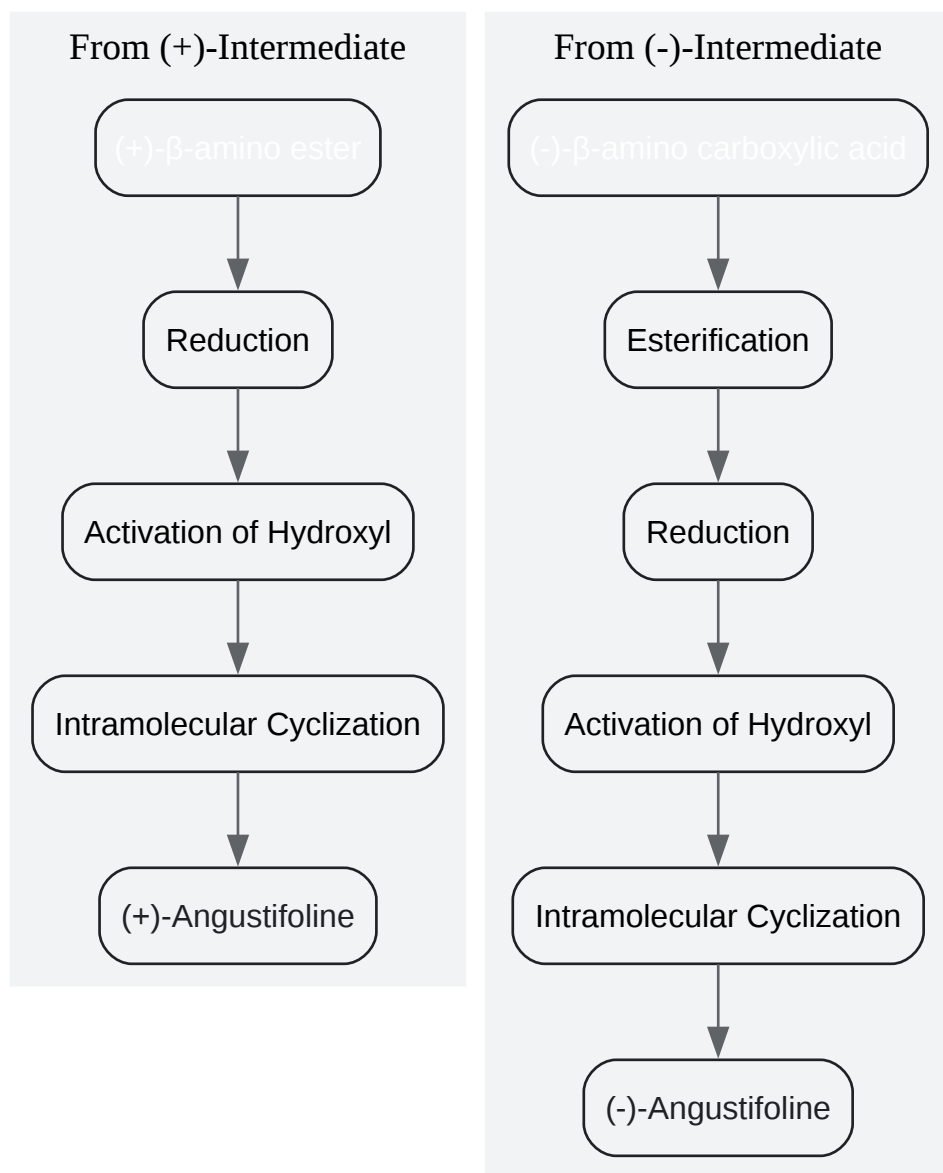
Introduction

Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the *Lupinus* genus.[1][2][3] The stereochemistry of **angustifoline** is crucial for its biological activity, making enantioselective synthesis a critical aspect of its study for potential therapeutic applications. This document details a robust synthetic approach to obtain both (+)- and (-)-**angustifoline**. While a specific total synthesis detailing the resolution of **angustifoline** enantiomers is not readily available in the surveyed literature, a common and effective strategy for the enantioselective synthesis of related alkaloids involves the enzymatic resolution of a key synthetic intermediate.[4] This approach allows for the separation of enantiomers early in the synthetic sequence, which are then carried forward to the target molecules.

Synthetic Strategy Overview

The overall strategy for the enantioselective synthesis of (+)- and (-)-**angustifoline** is depicted below. The synthesis commences with the preparation of a racemic key intermediate, which is then subjected to enzymatic kinetic resolution. The separated enantiomers are subsequently converted to the corresponding (+)- and (-)-**angustifoline** through a series of chemical transformations.





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